molecular formula C16H23N3O3 B4650302 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea

Cat. No. B4650302
M. Wt: 305.37 g/mol
InChI Key: OZVPMWXQLWMBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMD 57033 belongs to the class of compounds known as benzodioxinyl ureas, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 is not fully understood, but it is known to act on a number of different molecular targets. This compound 57033 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. This compound 57033 has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound 57033 has been shown to have a number of biochemical and physiological effects. In cancer research, this compound 57033 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound 57033 has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In neurodegenerative disease research, this compound 57033 has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, this compound 57033 also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, this compound 57033 is not yet available for clinical use, and its safety and efficacy in humans have not been fully established.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033. One area of research is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another area of research is to explore the use of this compound 57033 in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the safety and efficacy of this compound 57033 in humans.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea 57033 has been shown to have potential therapeutic applications in a number of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound 57033 has been shown to inhibit the growth of a number of cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation research has shown that this compound 57033 can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, this compound 57033 has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-2-19-7-5-12(6-8-19)17-16(20)18-13-3-4-14-15(11-13)22-10-9-21-14/h3-4,11-12H,2,5-10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVPMWXQLWMBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-ethyl-4-piperidinyl)urea

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